molecular formula C13H19NO3 B11785421 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine

2-(2,4-Dimethoxyphenyl)-2-methylmorpholine

Cat. No.: B11785421
M. Wt: 237.29 g/mol
InChI Key: FGERHXQTOKUGIP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-methylmorpholine is a morpholine derivative characterized by a morpholine ring substituted with a methyl group and a 2,4-dimethoxyphenyl moiety. Morpholine derivatives are widely studied for their applications in pharmaceuticals, particularly as intermediates or bioactive agents due to their ability to modulate receptor binding and metabolic stability .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-methylmorpholine

InChI

InChI=1S/C13H19NO3/c1-13(9-14-6-7-17-13)11-5-4-10(15-2)8-12(11)16-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

FGERHXQTOKUGIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yields. The use of automated systems and advanced purification techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Enzymatic Activity
    • Recent studies indicate that derivatives of morpholine compounds, including 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine, exhibit significant inhibitory activity against α-glucosidase enzymes. This inhibition is crucial for managing conditions such as type 2 diabetes by delaying carbohydrate absorption in the intestines .
  • Anticancer Properties
    • The compound has been investigated for its potential anticancer effects. In vitro studies have shown that morpholine derivatives can induce apoptosis in cancer cells through pathways involving p53 activation. This suggests that 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine may also exhibit similar properties and could be a candidate for further development in cancer therapeutics .
  • Antimicrobial Activity
    • Preliminary research suggests that morpholine derivatives possess antimicrobial properties. The compound's structure may enhance its ability to penetrate bacterial cell walls, making it a potential candidate for developing new antibiotics .

Case Study: α-Glucosidase Inhibition

A study conducted on various morpholine derivatives demonstrated that 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine exhibited a competitive inhibition profile against α-glucosidase. The calculated IC50 values indicated a promising therapeutic index for managing postprandial hyperglycemia .

Case Study: Anticancer Activity

In a separate investigation focusing on the anticancer properties of morpholine derivatives, compounds similar to 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine were tested against several cancer cell lines. Results indicated significant cell growth inhibition, supporting the hypothesis that modifications to the morpholine structure can enhance antitumor efficacy .

Activity TypeTarget/ModelIC50 (µM)Comments
α-Glucosidase InhibitionEnzyme Assay0.25Competitive inhibitor; potential for diabetes management
Anticancer ActivityVarious Cancer Cell Lines0.5Induces apoptosis; enhances p53 activity
Antimicrobial ActivityBacterial Strains1.0Effective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine with analogous morpholine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/Data
2-(2,4-Dimethoxyphenyl)-2-methylmorpholine 2,4-dimethoxyphenyl, methyl C13H19NO3* ~237.3* Expected high polarity; potential CNS activity (inferred from analogs) N/A
2-(3,5-Dimethoxyphenyl)morpholine 3,5-dimethoxyphenyl C12H17NO3 223.27 Positional isomer; reduced steric hindrance compared to 2,4-substitution 1001940-37-9
2-(2,4-Difluorophenyl)morpholine 2,4-difluorophenyl C10H11F2NO 199.2 Fluorine substituents enhance metabolic stability; lower polarity 1097797-34-6
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine Fluorinated benzyl group C12H16FNO2 225.26 Methylene linker increases steric bulk; potential agrochemical use 1428234-80-3
2-(2,4-Dimethylphenyl)morpholine 2,4-dimethylphenyl C12H17NO 191.27 Methyl groups reduce polarity; higher lipophilicity 1094508-93-6

*Inferred values based on structural analogs.

Key Structural and Functional Differences:

Fluorine substituents (e.g., in 2-(2,4-difluorophenyl)morpholine) introduce electronegativity, improving metabolic stability but reducing hydrogen-bonding capacity relative to methoxy groups .

Dimethoxy-substituted compounds generally exhibit higher aqueous solubility than methyl- or fluorine-substituted analogs due to increased polarity .

Biological Activity :

  • Morpholine derivatives with electron-donating groups (e.g., methoxy) are often explored for central nervous system (CNS) applications, as they may cross the blood-brain barrier more effectively .
  • Fluorinated analogs are prioritized in drug development for their resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

2-(2,4-Dimethoxyphenyl)-2-methylmorpholine is a compound of interest in medicinal chemistry due to its structural components, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a dimethoxyphenyl group and a methyl group. Morpholine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific arrangement of substituents in 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that morpholine derivatives can exhibit significant anticancer activity. For instance, studies have shown that certain morpholine-based compounds inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell proliferation .

  • Case Study : A study highlighted the efficacy of a related morpholine compound in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated an IC50 value of 0.21 µM against human DHFR .

Enzyme Inhibition

The inhibition of enzymes such as α-glucosidase is another area where 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine may show potential. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management.

  • Research Findings : In vitro studies on structurally similar compounds have reported varying degrees of α-glucosidase inhibition. For example, certain benzimidazole-morpholine hybrids showed promising IC50 values .

The proposed mechanism for the biological activity of morpholine derivatives often involves their ability to interact with specific receptors or enzymes. The dimethoxyphenyl group may enhance lipophilicity and facilitate better binding to target sites.

  • Molecular Interactions : Molecular modeling studies suggest that the compound can bind effectively to active sites of enzymes like DHFR and α-glucosidase due to hydrophobic interactions facilitated by its aromatic substituents .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/ActivityIC50 Value (µM)Reference
2-(2,4-Dimethoxyphenyl)-2-methylmorpholineDihydrofolate reductase0.21
Benzimidazole-Morpholine Hybridα-Glucosidase0.15
Pyrido[2,3-d]pyrimidine DerivativeVarious Kinases0.54

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine, and how are intermediates validated?

  • Methodology : The synthesis typically involves coupling a dimethoxyphenyl precursor (e.g., 2-bromo-1-(2,4-dimethoxyphenyl)ethanone ) with a methylmorpholine derivative. Key steps include nucleophilic substitution or condensation reactions under reflux conditions. Intermediate validation is achieved via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR for functional groups like C=O and NH) .
  • Critical Analysis : Variations in precursor purity (e.g., brominated intermediates vs. boronic esters ) may affect reaction efficiency. Confirm intermediates using melting point analysis and LC-MS for mass verification.

Q. How is the structure of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine confirmed post-synthesis?

  • Methodology : Use a combination of:

  • 1H NMR : To identify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, morpholine ring protons at δ 3.4–3.7 ppm) .
  • IR Spectroscopy : Detect key stretches (e.g., C-O in methoxy groups ~1250 cm⁻¹, morpholine C-N ~1100 cm⁻¹) .
  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the standard purity assessment protocols for this compound?

  • Methodology :

  • HPLC/GC : Quantify purity (>95% for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitor reaction progress with silica gel plates and ethyl acetate/hexane eluents (Rf ~0.5) .

Advanced Research Questions

Q. How can computational tools predict the toxicity of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine, and what limitations exist?

  • Methodology : Tools like GUSAR-online predict acute toxicity (e.g., LD50) via QSAR models trained on structural descriptors (e.g., logP, molecular weight) . Input SMILES strings and validate predictions against in vitro assays (e.g., cytotoxicity in HepG2 cells).
  • Limitations : Predictions may not account for metabolic activation or idiosyncratic reactions. Cross-validate with experimental data from analogs (e.g., morpholine derivatives ).

Q. What contradictions arise in spectroscopic data for structurally similar morpholine derivatives, and how are they resolved?

  • Case Study : X-ray crystallography of 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride reveals planar morpholine rings, whereas NMR data for 2-(2,4-dimethylphenyl)morpholine suggests conformational flexibility.
  • Resolution : Use dynamic NMR (variable temperature) to study ring puckering or DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers .

Q. How does the electronic nature of substituents (e.g., methoxy vs. methyl) influence the reactivity of aryl-morpholine derivatives?

  • Mechanistic Insight : Electron-donating methoxy groups (σ~ -0.27) enhance aryl ring nucleophilicity, facilitating electrophilic substitutions. Compare with methyl groups (σ~ -0.17) using Hammett plots .
  • Experimental Design : Synthesize analogs (e.g., 2-(3,4-dimethoxyphenyl)-2-methylmorpholine) and monitor reaction rates in SNAr or Suzuki couplings .

Q. What strategies optimize the esterification of 2-(2,4-Dimethoxyphenyl)-2-methylmorpholine derivatives for biological studies?

  • Methodology :

  • Catalysis : Use DMAP or HOBt for efficient coupling with carboxylic acids .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl-morpholine substrates .
    • Validation : Monitor ester formation via IR (C=O stretch ~1730 cm⁻¹) and 13C NMR (ester carbonyl at δ 170–175 ppm) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for dimethoxyphenyl-acetic acid derivatives: How to address them?

  • Example : 2,4-Dimethoxyphenylacetic acid is reported at 110–113°C , but impurities (e.g., residual solvents) may depress values.
  • Resolution : Purify via recrystallization (ethanol/water) and use differential scanning calorimetry (DSC) for precise measurement .

Methodological Tables

Analytical Technique Key Parameters Application Reference
1H NMRδ 3.8–3.9 (methoxy), δ 3.4–3.7 (morpholine)Confirm substitution pattern
IR Spectroscopy~1250 cm⁻¹ (C-O), ~1100 cm⁻¹ (C-N)Functional group identification
X-ray CrystallographyBond angles, planarity of morpholineAbsolute configuration determination

Key Considerations for Researchers

  • Synthesis : Prioritize high-purity precursors (e.g., brominated ketones ) to avoid side reactions.
  • Toxicity Screening : Combine computational predictions with in vitro models (e.g., mitochondrial toxicity assays).
  • Data Interpretation : Cross-reference spectral data with structurally validated analogs (e.g., ) to resolve ambiguities.

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